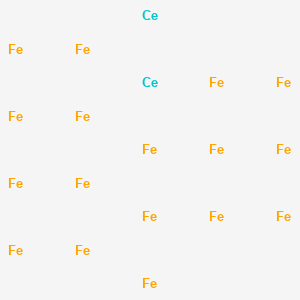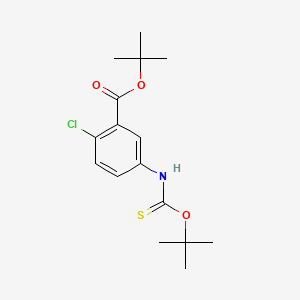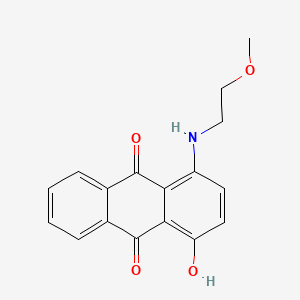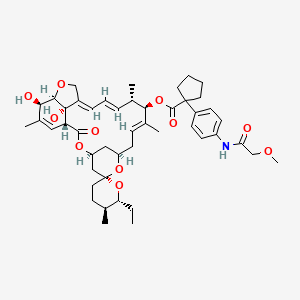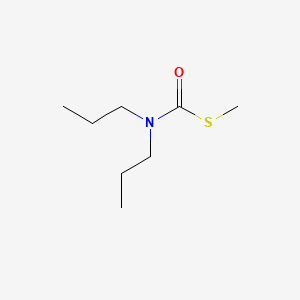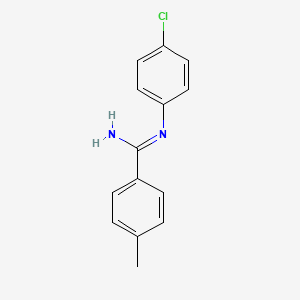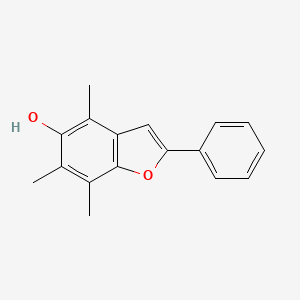
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- is a benzofuran derivative with a unique structure that includes a benzofuran ring substituted with phenyl and methyl groups. Benzofuran compounds are known for their wide range of biological activities and applications in various fields, including medicine and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method allows for the rapid construction of complex benzofuran rings with fewer side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating skin diseases like psoriasis and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another compound used for similar purposes.
Angelicin: Known for its biological activities.
Uniqueness
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of phenyl and methyl groups on the benzofuran ring differentiates it from other benzofuran derivatives .
Eigenschaften
CAS-Nummer |
113561-36-7 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
4,6,7-trimethyl-2-phenyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H16O2/c1-10-11(2)17-14(12(3)16(10)18)9-15(19-17)13-7-5-4-6-8-13/h4-9,18H,1-3H3 |
InChI-Schlüssel |
DABSBXLLQUSLCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C(O2)C3=CC=CC=C3)C(=C1O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


